molecular formula C20H29N4NaO9S2 B013899 Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt CAS No. 191671-46-2

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt

Cat. No. B013899
CAS RN: 191671-46-2
M. Wt: 556.6 g/mol
InChI Key: JJGWLCLUQNFDIS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt is a compound with the molecular formula C20H29N4NaO9S2 . It has been used as a model system to investigate the biochemical mechanisms of cell lysis and antibody response . This compound can bind to streptavidin and inhibit its ability to bind .


Molecular Structure Analysis

The molecular weight of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt is 556.6 g/mol . The IUPAC name for this compound is sodium;2,5-dioxo-1-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate . The InChI and Canonical SMILES strings provide a textual representation of the compound structure .

Scientific Research Applications

Biochemical Mechanism Investigation

“Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt” has been used as a model system to investigate the biochemical mechanisms of cell lysis and antibody response .

Cell Surface Protein Labeling

This compound is particularly useful for labeling and purifying cell surface proteins . Its sulfonate group prevents it from permeating cell membranes , making it ideal for surface protein studies.

Protein Purification

The compound’s cleavable spacer arm enables initially biotinylated proteins to be released from streptavidin affinity columns . This feature is beneficial in protein purification processes.

Streptavidin Binding Inhibition

The compound can bind to streptavidin and inhibit its ability to bind . This property can be exploited in various biochemical assays involving streptavidin-biotin interactions.

Proteomics Research

“Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt” is a product for proteomics research . It can be used in various proteomic applications, including protein identification and quantification.

Mechanism of Action

Target of Action

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt, also known as Sulfo-NHS-LC-Biotin, primarily targets proteins on the cell surface . It is a biotinylation reagent used for labeling these proteins .

Mode of Action

The compound interacts with its targets through a process called biotinylation . Biotinylation is a process where biotin is attached to proteins, and in this case, Sulfo-NHS-LC-Biotin is used to attach biotin to cell surface proteins . The compound can also bind to streptavidin and inhibit its ability to bind to other molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein interactions and signaling . By labeling proteins with biotin, researchers can track these proteins and observe their behavior in various biochemical pathways. This can provide valuable insights into protein function, interactions, and the role of these proteins in cellular processes .

Pharmacokinetics

It’s important to note that the compound is water-soluble , which can influence its distribution and interaction with proteins.

Result of Action

The primary result of the action of Sulfo-NHS-LC-Biotin is the labeling of cell surface proteins with biotin . This allows for the tracking and study of these proteins, facilitating research into their function and behavior. Additionally, the compound’s ability to bind to streptavidin and inhibit its binding to other molecules can be used to investigate the mechanisms of cell lysis and antibody response .

Action Environment

The action of Sulfo-NHS-LC-Biotin can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of biotinylation. Furthermore, the compound’s water solubility means that it can be affected by the hydration status of the environment . As a laboratory reagent, it is typically used under controlled environmental conditions.

properties

IUPAC Name

sodium;2,5-dioxo-1-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGWLCLUQNFDIS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N4NaO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405518
Record name Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt

CAS RN

191671-46-2
Record name Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.